molecular formula C20H18F3NO2 B4581040 1-[7-ethyl-1-(2-phenoxyethyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone

1-[7-ethyl-1-(2-phenoxyethyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone

Cat. No. B4581040
M. Wt: 361.4 g/mol
InChI Key: LAFMTKKKOXGZQN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that incorporates elements such as indole, ethyl, phenoxyethyl groups, and trifluoroethanone. It is structurally related to various synthesized compounds explored for their unique properties and potential applications in material science and pharmacology, excluding their use as drugs or their dosages and side effects.

Synthesis Analysis

Synthesis of structurally related compounds often involves electrophilic trisubstituted ethylene monomers and Knoevenagel condensation reactions. For example, the synthesis of alkoxy, phenoxy, and cyano ring-substituted methyl-2-cyano-3-phenyl-2-propenoates has been reported, utilizing benzaldehydes and methyl cyanoacetate in the presence of piperidine as a catalyst (Kim et al., 2000). These synthesis methods are crucial for creating complex molecules with specific functional groups.

Molecular Structure Analysis

Structural characterization techniques like X-ray diffraction and NMR spectroscopy are essential for understanding the precise molecular structure of synthesized compounds. For example, the study of polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride utilized these techniques to identify minor but distinct differences between polymorphic forms (Vogt et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups. For instance, the radical copolymerization of trisubstituted ethylenes with styrene was explored to understand the reactivity and resulting polymer properties (Schjerven et al., 2020). The reactivity ratios and copolymerization outcomes provide insights into the chemical behavior of these molecules.

Physical Properties Analysis

The physical properties, such as glass transition temperatures and decomposition temperatures of copolymers derived from such molecules, are determined by differential scanning calorimetry and thermogravimetric analysis. For example, copolymers containing trisubstituted ethylene units exhibit high glass transition temperatures and thermal stability, indicating decreased chain mobility and high dipolar character (Kim et al., 2000).

Scientific Research Applications

Phloretic Acid for Polybenzoxazine Elaboration

Phloretic acid has been investigated as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, presenting a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules. This novel approach offers potential for a wide range of applications in materials science (Acerina Trejo-Machin et al., 2017).

Catalysts for Ring-Opening Polymerization

Research on mixtures of hindered (poly)phenols and alkylaluminum compounds has shown them to be effective catalysts for the polymerization of ethylene oxide and propylene oxide. Certain ligands bearing four phenol groups form particularly active catalysts, demonstrating the potential of these materials in the synthesis of polymers with specific thermal and thermo-mechanical properties (Lihao Tang et al., 2008).

Ethanol-to-Olefin Conversion over ZSM-5 Zeolites

The conversion of ethanol to ethylene over H-ZSM-5 zeolites, facilitated by strong Lewis acidic extra-framework tri-coordinated Al 3+ species, showcases an efficient and cost-effective method for ethanol dehydration. This process underscores the role of specific aluminum species in enhancing catalytic activity and the sustainability of ethylene production from renewable resources (Zichun Wang et al., 2019).

Novel Copolymers of Styrene

Studies on electrophilic trisubstituted ethylenes, such as alkoxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, have led to the development of copolymers with styrene, highlighting the influence of substituent effects on polymer characteristics. These findings contribute to the understanding of copolymerization behavior and the potential for creating materials with tailored properties (G. Kharas et al., 2013).

Liquid Crystalline Polysiloxanes

Research into fluorinated monomers as precursors for side chain liquid crystalline polysiloxanes demonstrates the role of fluorinated and mesogenic moieties in inducing smectogen properties and thermotropic polymorphism. This work provides insights into the design and synthesis of liquid crystalline materials with specific mesophase behaviors and applications in advanced material technologies (F. Bracon et al., 2000).

properties

IUPAC Name

1-[7-ethyl-1-(2-phenoxyethyl)indol-3-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO2/c1-2-14-7-6-10-16-17(19(25)20(21,22)23)13-24(18(14)16)11-12-26-15-8-4-3-5-9-15/h3-10,13H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFMTKKKOXGZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CCOC3=CC=CC=C3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[7-ethyl-1-(2-phenoxyethyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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